4-(Diethylamino)butanenitrile
Overview
Description
4-(Diethylamino)butanenitrile is an organic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is also known by other names such as 4-diethylaminobutyronitrile, gamma-diethylaminobutyronitrile, butanenitrile,4-diethylamino, and 4-diethylamino butyronitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of an eight-carbon chain with a nitrile group (-C≡N) at one end and a diethylamino group (-N(C2H5)2) at the fourth carbon . The InChI Key for this compound is NUVVGLXJJPTXRJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a laboratory chemical . Its physical and chemical properties include a molecular weight of 140.23 g/mol . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Metabolic Engineering for Chemical Production
One significant application of related chemical structures to 4-(Diethylamino)butanenitrile is in the metabolic engineering of microorganisms for the production of valuable chemicals. For instance, research has demonstrated the engineered production of 1,4-butanediol, a commodity chemical with extensive industrial applications, from renewable carbohydrate feedstocks using Escherichia coli . This approach involves enhancing the anaerobic operation of the oxidative tricarboxylic acid cycle to generate reducing power for the biosynthesis pathway, highlighting an innovative method of producing non-natural chemicals from glucose, xylose, sucrose, and biomass-derived mixed sugar streams (Yim et al., 2011).
Synthesis of Chemical Intermediates
This compound and its derivatives serve as key intermediates in the synthesis of various chemical compounds. For example, the lithio derivative of 2-diethylamino-4-phenylthio-2-butenonitrile has been utilized as a practical equivalent of the unknown B-carboxyl-vinyl anion, facilitating the facile alkylation with alkyl halides, aldehydes, and α-enones. This process, followed by hydrolysis oxidation and elimination, underscores the compound's utility in synthesizing a wide range of chemical structures (Lombaert et al., 1982).
CO2 Absorption and Capture
The compound's derivatives have also been explored for their potential in carbon capture technologies. Research into biphasic solvents, such as mixtures of 1,4-butanediamine and 2-(Diethylamino)-ethanol, has shown promising results in CO2 absorption, demonstrating higher cyclic capacity and loading than other concentrations and traditional monoethanolamine (MEA) solutions. This work contributes to the development of more efficient and effective carbon capture and sequestration technologies (Xu et al., 2013).
Mechanism of Action
Target of Action
4-(Diethylamino)butanenitrile is a chemical compound that primarily targets the respiratory system
Mode of Action
It is known to causeskin irritation , serious eye irritation , and may cause respiratory irritation . This suggests that the compound interacts with its targets, leading to these physiological changes.
Pharmacokinetics
Its physicochemical properties suggest that it has a high gi absorption and is bbb permeant . This indicates that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier.
Result of Action
The primary result of the action of this compound is irritation to the skin, eyes, and potentially the respiratory system . This can lead to symptoms such as redness, itching, and discomfort in the affected areas.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can impact its stability and efficacy. It is recommended to store the compound in a well-ventilated place, keep the container tightly closed, and store it locked up . Furthermore, its use should be avoided in environments where there is a risk of exposure to dust, fume, gas, mist, vapors, or spray .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
4-(diethylamino)butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-10(4-2)8-6-5-7-9/h3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVVGLXJJPTXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902729 | |
Record name | NoName_3280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-75-4 | |
Record name | 4-(Diethylamino)butanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5336-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Diethylaminobutyronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5336-75-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-diethylaminobutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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